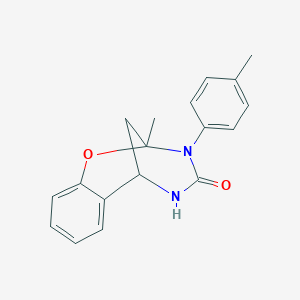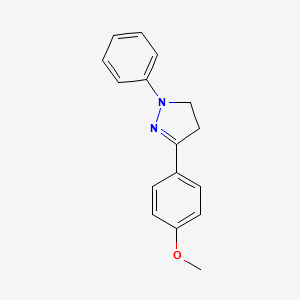![molecular formula C18H20N2 B2671108 1-benzyl-2-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 478077-31-5](/img/structure/B2671108.png)
1-benzyl-2-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-benzyl-2-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic compound. Unfortunately, there is limited information available about this specific compound. It’s important to note that it contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of such compounds often involves reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . The Suzuki–Miyaura coupling reaction could also be relevant, as it is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a pyridine ring substituted with a benzyl group and a tert-butyl group. The exact orientation and configuration would depend on the specific synthesis process .Chemical Reactions Analysis
The chemical reactions involving “this compound” could include various organic reactions such as free radical bromination, nucleophilic substitution, and oxidation at the benzylic position . The compound may also undergo Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. For instance, the presence of a pyridine ring could confer basicity to the compound . The tert-butyl group could influence the compound’s hydrophobicity and steric properties .Applications De Recherche Scientifique
Catalytic Systems and Organic Synthesis
- Metal-Free Catalytic Systems : A study introduced a green and efficient catalytic system using iodine–pyridine–tert-butylhydroperoxide for the oxidation of benzylic methylenes to ketones and primary amines to nitriles under environmentally benign conditions, showcasing the potential of pyridine and tert-butyl groups in catalysis (Zhang et al., 2009).
Material Science and Polymer Chemistry
- Polymer Functionalization : Research on the end-quenching of TiCl4-catalyzed quasiliving isobutylene polymerizations with N-(ω-Hydroxyalkyl)pyrrole highlighted the synthesis of primary hydroxy-terminated polyisobutylene, indicating the significance of tert-butyl and pyrrole units in developing functional polymers (Morgan & Storey, 2010).
Organic Electronics and Luminescent Materials
- Luminescence Properties : A synthesis approach for benz[a]azulenes that incorporate formyl and tert-butyl groups was explored, revealing the potential for creating luminescent materials through the modification of azulene derivatives, which could be related to the optical properties research for compounds with pyrrolo[2,3-b]pyridine cores (Shoji et al., 2022).
Safety and Hazards
Orientations Futures
The future directions for research on “1-benzyl-2-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine” could include further exploration of its synthesis, characterization, and potential applications. Given the versatility of pyridine-based compounds in various fields, this compound could have potential uses in areas such as medicinal chemistry, materials science, and catalysis .
Propriétés
IUPAC Name |
1-benzyl-2-tert-butylpyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-18(2,3)16-12-15-10-7-11-19-17(15)20(16)13-14-8-5-4-6-9-14/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWGHSOPQRXTGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(N1CC3=CC=CC=C3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-(4-methylphenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2671026.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1H-indol-5-yl)methanone](/img/structure/B2671028.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2671030.png)
![4-[(4-bromophenyl)sulfanyl]-5-methoxy-N,N-dimethyl-2-pyrimidinamine](/img/structure/B2671031.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2671032.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2671033.png)

![3-fluoro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2671036.png)


methanone](/img/structure/B2671040.png)
![1-ethyl-3-methyl-6-(4-methylbenzyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2671044.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3,3-diphenylpropanamide](/img/structure/B2671046.png)